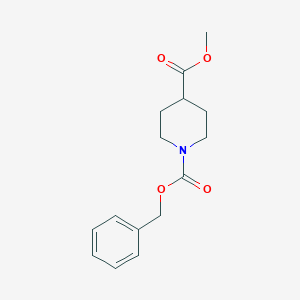
Medicago-saponin P(1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Medicago-saponin P(1) is a natural product isolated from the plant Medicago sativa, commonly known as alfalfa. It belongs to the family of triterpenoid saponins, which are widely distributed in the plant kingdom and have been extensively studied for their pharmacological properties. Medicago-saponin P(1) has attracted attention due to its potential as a therapeutic agent against various diseases.
作用机制
The mechanism of action of Medicago-saponin P(1) is not fully understood, but it is believed to involve modulation of various signaling pathways. It has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress. In addition, Medicago-saponin P(1) has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
Medicago-saponin P(1) has been found to exert various biochemical and physiological effects. It has been reported to reduce the production of reactive oxygen species and enhance the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, Medicago-saponin P(1) has been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.
实验室实验的优点和局限性
Medicago-saponin P(1) has several advantages for lab experiments. It is a natural product with low toxicity and high bioavailability. Moreover, it can be synthesized chemically, which allows for the production of large quantities of the compound. However, there are also limitations to the use of Medicago-saponin P(1) in lab experiments. Its low solubility in water and organic solvents may limit its application in certain assays. In addition, its complex structure may make it difficult to modify for structure-activity relationship studies.
未来方向
There are several future directions for the research on Medicago-saponin P(1). First, further studies are needed to elucidate the mechanism of action of this compound. Second, the potential therapeutic applications of Medicago-saponin P(1) should be explored in more detail, particularly in the treatment of cancer and viral infections. Third, the synthesis of analogs of Medicago-saponin P(1) may provide insights into the structure-activity relationship of this compound. Finally, the development of new methods for the delivery of Medicago-saponin P(1) may enhance its efficacy and reduce its toxicity in vivo.
Conclusion
In conclusion, Medicago-saponin P(1) is a natural product with potential as a therapeutic agent against various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on Medicago-saponin P(1) may lead to the development of new drugs for the treatment of cancer and viral infections.
合成方法
Medicago-saponin P(1) can be isolated from the aerial parts of Medicago sativa, but the yield is low. Therefore, chemical synthesis has been developed as an alternative method to obtain this compound. The synthesis of Medicago-saponin P(1) involves several steps, including protection of the hydroxyl groups, oxidation of the primary alcohol to aldehyde, coupling of the aldehyde with the triterpenoid moiety, and deprotection of the hydroxyl groups. The final product is obtained after purification by chromatography.
科学研究应用
Medicago-saponin P(1) has been shown to possess various pharmacological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. It has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages and monocytes. In addition, Medicago-saponin P(1) has been found to induce apoptosis and cell cycle arrest in cancer cells, as well as inhibit the replication of several viruses, including influenza virus and human immunodeficiency virus.
属性
CAS 编号 |
158511-57-0 |
|---|---|
分子式 |
C53H86O23 |
分子量 |
1091.2 g/mol |
IUPAC 名称 |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aR,6aS,6bR,9R,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C53H86O23/c1-22-32(58)36(62)40(66)44(71-22)75-42-33(59)25(56)19-69-46(42)74-31-11-12-49(4)28(50(31,5)21-55)10-13-51(6)29(49)9-8-23-24-16-48(2,3)14-15-53(24,30(57)17-52(23,51)7)47(68)76-45-41(67)38(64)35(61)27(73-45)20-70-43-39(65)37(63)34(60)26(18-54)72-43/h8,22,24-46,54-67H,9-21H2,1-7H3/t22-,24+,25-,26+,27+,28?,29+,30+,31-,32-,33-,34+,35+,36+,37-,38-,39+,40+,41+,42+,43+,44-,45-,46-,49-,50-,51+,52+,53+/m0/s1 |
InChI 键 |
YUGFMRZWIRCERU-COSFQHNSSA-N |
手性 SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC=C6[C@H]7CC(CC[C@@]7([C@@H](C[C@]6([C@@]5(CCC4[C@]3(C)CO)C)C)O)C(=O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)(C)C)C)O)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)C)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)C(=O)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)C)C)C)O)O)O)O)O |
同义词 |
3-O-rhamnopyranosyl-1-2-arabinopyranosylcaulophyllogenin 28-O-glucopyranosyl-1-6-glucopyranoside medicago-saponin P(1) medicago-saponin P1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



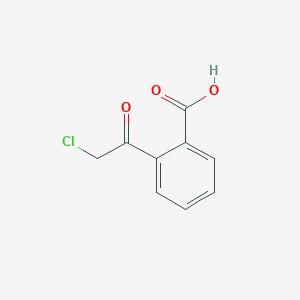
![Ethanone, 1-tricyclo[4.2.1.02,5]non-7-en-3-yl-(9CI)](/img/structure/B139107.png)
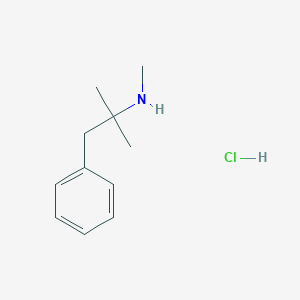

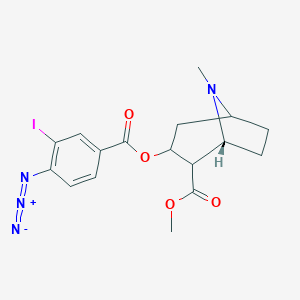
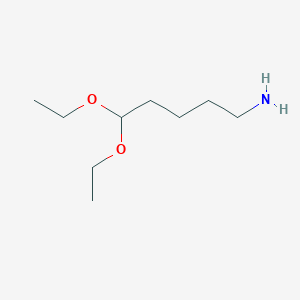
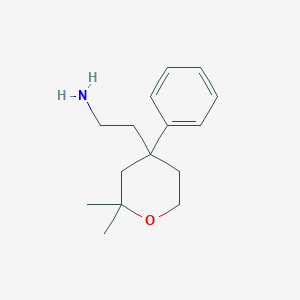
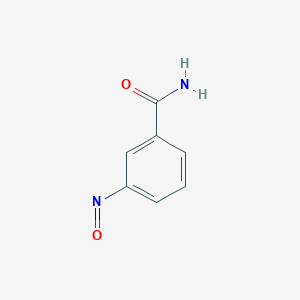
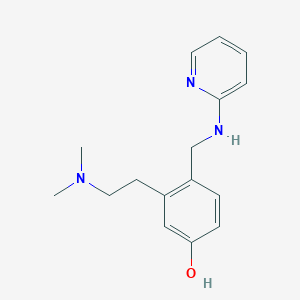


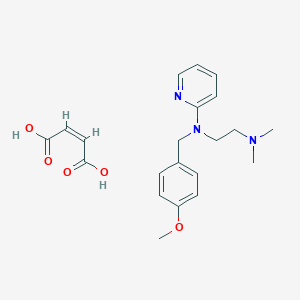
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B139132.png)
